molecular formula C15H19Cl2NO3S B4843857 Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B4843857
M. Wt: 364.3 g/mol
InChI Key: DHFGMCPUACUBKM-UHFFFAOYSA-N
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Description

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring substituted with various functional groups, including a propyl ester, a dichloromethylcyclopropyl group, and a carbonyl amide linkage

Preparation Methods

The synthesis of Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: The dichloromethylcyclopropyl group and the carbonyl amide linkage are introduced through nucleophilic substitution and acylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichloromethylcyclopropyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the nature and position of substituents on the thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

propyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-5-6-21-12(19)10-8(2)9(3)22-11(10)18-13(20)14(4)7-15(14,16)17/h5-7H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFGMCPUACUBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 3
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 6
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

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